molecular formula C29H27N3O4 B13718061 3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one

3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one

Cat. No.: B13718061
M. Wt: 481.5 g/mol
InChI Key: GPQRLVZTUFDYPB-UHFFFAOYSA-N
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Description

MFCD32876886 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876886 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction conditions, such as the choice of solvent, temperature, and reaction time, are optimized to maximize the yield and purity of MFCD32876886.

Industrial Production Methods

In industrial settings, the production of MFCD32876886 is scaled up using large reactors and continuous flow systems. The industrial production methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities to meet the demand. The use of advanced technologies and automation in the production process helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD32876886 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound’s structure.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize MFCD32876886. The reaction conditions typically involve mild temperatures and neutral pH to prevent degradation of the compound.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce MFCD32876886. These reactions are usually carried out under an inert atmosphere to prevent oxidation.

    Substitution Reactions: Nucleophilic or electrophilic reagents are used in substitution reactions involving MFCD32876886. The choice of solvent and temperature is crucial to control the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

MFCD32876886 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: MFCD32876886 is investigated for its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD32876886 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

3-[4-[2-(3-but-3-ynyldiazirin-3-yl)ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methyl-1H-indol-2-one

InChI

InChI=1S/C29H27N3O4/c1-4-5-16-28(31-32-28)17-18-36-23-12-8-21(9-13-23)29(20-6-10-22(33)11-7-20)24-14-15-25(35-3)19(2)26(24)30-27(29)34/h1,6-15,33H,5,16-18H2,2-3H3,(H,30,34)

InChI Key

GPQRLVZTUFDYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCC5(N=N5)CCC#C)OC

Origin of Product

United States

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